Ethyl 2-(4-aminopyrimidin-2-yl)acetate Ethyl 2-(4-aminopyrimidin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18180528
InChI: InChI=1S/C8H11N3O2/c1-2-13-8(12)5-7-10-4-3-6(9)11-7/h3-4H,2,5H2,1H3,(H2,9,10,11)
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

Ethyl 2-(4-aminopyrimidin-2-yl)acetate

CAS No.:

Cat. No.: VC18180528

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-aminopyrimidin-2-yl)acetate -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name ethyl 2-(4-aminopyrimidin-2-yl)acetate
Standard InChI InChI=1S/C8H11N3O2/c1-2-13-8(12)5-7-10-4-3-6(9)11-7/h3-4H,2,5H2,1H3,(H2,9,10,11)
Standard InChI Key ZMHDKXAZKPGKHI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=NC=CC(=N1)N

Introduction

Structural and Molecular Characteristics

Ethyl 2-(4-aminopyrimidin-2-yl)acetate belongs to the aminopyrimidine class, featuring a six-membered aromatic pyrimidine ring substituted with an amino group at the 4-position and an ethyl acetate side chain at the 2-position. The IUPAC name, ethyl 2-(4-aminopyrimidin-2-yl)acetate, reflects this arrangement . Key molecular descriptors include:

PropertyValue
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol
InChI CodeInChI=1S/C8H11N3O2/c1-2-13...
InChIKeyZMHDKXAZKPGKHI-UHFFFAOYSA-N

The amino group at C4 enables hydrogen bonding with biological targets, while the ethyl ester enhances lipophilicity, influencing pharmacokinetic properties .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution. Ethyl acetoacetate reacts with 2-amino-4-chloropyrimidine under basic conditions, displacing the chlorine atom with the acetoacetate moiety . A representative procedure involves:

  • Reagents: Ethyl acetoacetate, 2-amino-4-chloropyrimidine, DMF (solvent), DIPEA (base).

  • Conditions: Stirring at 20°C for 10 minutes followed by acetic acid quenching .

  • Yield: Up to 88% after recrystallization .

Chemical Modifications

The amino group and ester functionality permit diverse reactions:

  • Acylation: The amine can be acylated to form amide derivatives.

  • Hydrolysis: The ethyl ester hydrolyzes to carboxylic acid under acidic or basic conditions.

  • Ring Functionalization: Electrophilic substitution at pyrimidine C5 or C6 positions .

Applications in Drug Development

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for fused pyrimidine systems. For example, cyclization with acetone yields pyrrolo[2,3-d]pyrimidinones, scaffolds prevalent in kinase inhibitors .

Recent Advances and Future Directions

A 2024 computational study highlighted its potential as a fragment in covalent inhibitor design, leveraging the amino group for targeted binding . Future work should prioritize:

  • In vivo toxicity profiling.

  • Optimization of antibacterial potency via side-chain modifications.

  • Exploration of synergistic effects with existing antibiotics .

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